molecular formula C7H3BrClNS B1270875 6-Bromo-2-chlorobenzothiazole CAS No. 80945-86-4

6-Bromo-2-chlorobenzothiazole

Cat. No.: B1270875
CAS No.: 80945-86-4
M. Wt: 248.53 g/mol
InChI Key: IJQSMNIZBBEBKI-UHFFFAOYSA-N
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Description

6-Bromo-2-chlorobenzothiazole (CAS No. 80945-86-4) is a heterocyclic aromatic compound with the molecular formula C₇H₃BrClNS and a molecular weight of 248.53 g/mol. It features a benzothiazole core substituted with bromine at the 6-position and chlorine at the 2-position (Figure 1). This compound is widely utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials . Its dual halogen substituents enhance its reactivity, making it a versatile intermediate for nucleophilic substitution and cross-coupling reactions. Stanford Advanced Materials (SAM) offers this compound at 97% purity, highlighting its industrial relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-chlorobenzothiazole can be synthesized through several methods. One common approach involves the bromination of 2-chlorobenzothiazole. The reaction typically uses bromine or a brominating agent in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through crystallization or distillation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chlorobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Antimicrobial Properties
Research has demonstrated that 6-Bromo-2-chlorobenzothiazole exhibits significant antimicrobial activity against various pathogens. Studies indicate that compounds within the benzothiazole class are often evaluated for their effectiveness against bacteria and fungi. For instance, a comparative study on substituted benzothiazoles revealed that derivatives like this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Antiviral and Antitumor Activities
The compound has also been investigated for its antiviral and antitumor properties. Benzothiazole derivatives have shown promise in inhibiting viral replication and tumor cell proliferation. Certain studies suggest that modifications to the benzothiazole structure can enhance these activities, making compounds like this compound candidates for further development in antiviral therapies .

Several studies have documented the efficacy of this compound in various applications:

  • Case Study on Antimicrobial Activity : A study conducted by Sharma et al. evaluated a series of benzothiazole derivatives, including this compound, against a panel of microbial strains. The results indicated a notable zone of inhibition against E. coli at varying concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Drug Development Research : In a review focusing on nitrogen-containing heterocycles, researchers highlighted the utility of benzothiazoles in drug design, particularly for developing new antibiotics and antiviral agents. The structural versatility of compounds like this compound allows for modifications that can enhance bioactivity while reducing toxicity .

Mechanism of Action

The mechanism of action of 6-Bromo-2-chlorobenzothiazole involves its interaction with specific molecular targets. For example, in the context of its binding affinity to beta-amyloid fibrils, the compound interacts with the fibrils’ binding sites, potentially inhibiting their aggregation. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 2: Chloro vs. Methylthio Groups

The substituent at position 2 significantly influences reactivity and applications.

  • 6-Bromo-2-chlorobenzothiazole: The chlorine atom at position 2 acts as a moderate leaving group, enabling substitutions under mild conditions. For instance, it reacts with amines to form derivatives like 2-[(6-Bromo-1,3-benzothiazol-2-yl)amino]acetamide, a cholinesterase inhibitor studied for Alzheimer’s disease treatment .
  • 6-Bromo-2-(methylthio)benzothiazole (CAS 474966-97-7): Replacing chlorine with a methylthio (-SCH₃) group increases steric bulk and reduces electrophilicity. This derivative exhibits a planar structure (dihedral angle: 1.0° between rings), favoring π-π stacking in solid-state applications .

Key Difference : Chloro derivatives are more reactive in substitution reactions, whereas methylthio derivatives prioritize stability and lipophilicity.

Halogen Positioning: Bromo vs. Chloro Derivatives in Benzimidazoles

Benzimidazole analogs with halogen substitutions demonstrate how position and halogen type affect biological activity:

  • 6-Bromo-benzimidazole derivatives: Exhibit pronounced antimicrobial and antiviral activity due to bromine’s strong electron-withdrawing effects, which enhance binding to enzyme active sites .
  • 6-Chloro-benzimidazole derivatives :
    Chlorine’s smaller size allows better fit in hydrophobic pockets, often leading to higher antiparasitic efficacy compared to bromo analogs .

Implication for this compound: The combination of bromine (position 6) and chlorine (position 2) may synergize electronic effects, optimizing interactions in both polar and non-polar environments.

Reactivity in Nucleophilic Substitutions

The bromine atom in this compound is more reactive than chlorine, as seen in analogous systems:

  • 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole :
    Bromine at position 2 undergoes rapid substitution with secondary amines, whereas chloro analogs require harsher conditions . This aligns with the higher leaving-group ability of bromide compared to chloride.

Application : In this compound, bromine at position 6 can be selectively replaced (e.g., Suzuki coupling), while chlorine at position 2 remains intact, enabling sequential functionalization .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Melting Point/Decomposition Key Applications
This compound 248.53 6-Br, 2-Cl N/A Pharmaceutical intermediates
6-Bromo-2-methylthio-benzothiazole 260.19 6-Br, 2-SCH₃ N/A Material science
2-Bromo-6-phenylimidazo-thiadiazole 322.19 2-Br, 6-Ph N/A Amine derivatives

Notes:

  • Methylthio derivatives exhibit higher molecular weights and planarity, influencing crystallinity .
  • Chloro substituents reduce steric hindrance, favoring reactions in confined catalytic sites .

Biological Activity

6-Bromo-2-chlorobenzothiazole (BCB) is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of BCB, supported by relevant data and case studies.

  • Molecular Formula : C7_7H3_3BrClNS
  • Molecular Weight : 248.53 g/mol
  • Melting Point : 98°C to 100°C

The biological activity of BCB is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease pathways. While the specific mechanisms are still under investigation, several studies have reported its potential anti-inflammatory and antibacterial properties.

Antimicrobial Activity

BCB has shown significant antimicrobial activity against a range of pathogens. For instance, it exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported at concentrations as low as 5 ppm for some derivatives .

Pathogen Activity MIC (ppm)
Staphylococcus aureusAntibacterial5
Bacillus subtilisAntibacterial5
Candida albicansAntifungal10

Anti-inflammatory Properties

Research indicates that BCB can inhibit neutrophil activation by inflammatory mediators. In high-throughput screening assays, BCB was identified as a compound that inhibits the respiratory burst of neutrophils in response to soluble inflammatory mediators without suppressing their antibacterial activity .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of BCB using the micronucleus test on Chinese hamster ovary (CHO) cells. Results indicated that BCB did not exhibit significant genotoxicity at concentrations below 60% toxicity, suggesting a favorable safety profile for further development .
  • Antifungal Activity : Another study focused on derivatives of benzothiazole compounds, including BCB, demonstrating notable antifungal activity against Aspergillus niger and other fungal strains. The study reported MIC values ranging from 50 to 75 ppm, highlighting BCB's potential in treating fungal infections .

Structural Comparisons

BCB's unique substitution pattern differentiates it from other benzothiazole derivatives. The following table summarizes key structural differences with related compounds:

Compound Name Molecular Formula Key Differences
BenzothiazoleC7_7H5_5NSNo halogen substitutions
2-AminobenzothiazoleC7_7H6_6N2_2SContains an amino group at the 2-position
6-Chlorobenzothiazole-4-carboxylic acid methyl esterC8_8H6_6ClN2_2O₂SChlorine instead of bromine at the 6-position

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-chlorobenzothiazole?

  • Methodological Answer : A widely used method involves cyclizing substituted 1-phenylthiourea derivatives in acidic media with bromine. This yields 6-Bromo-2-aminobenzothiazole intermediates, which can be further functionalized. Reaction optimization (e.g., adjusting bromine stoichiometry and reaction time) improves yields to 65–85% . For example, P. Venkatesh et al. synthesized derivatives using ammonium thiocyanate and bromine in ethanol under reflux .

Q. How is this compound characterized in academic research?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identification of functional groups (e.g., C=N stretch at ~1595 cm⁻¹, NH₂ at ~3325 cm⁻¹) .
  • ¹H NMR : Aromatic protons appear as doublets or multiplets (δ 6.6–7.8 ppm), with NH₂ protons at δ ~3.65 ppm .
  • UV-Vis : Absorption maxima in ethanol (~276 nm) correlate with π→π* transitions in the benzothiazole core .
  • Melting point analysis : Used to assess purity (e.g., m.p. 201–203°C for 6-Bromo-2-aminobenzothiazole) .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : Derivatives exhibit:

  • Anti-inflammatory activity : Evaluated via carrageenan-induced paw edema models in mice, with reduced inflammation linked to COX-2 inhibition .
  • Anticancer effects : Activity against SKRB-3 (breast cancer), SW620 (colon cancer), and HepG2 (hepatic carcinoma) cell lines via apoptosis induction .
  • Antimicrobial properties : Efficacy against Staphylococcus aureus and Escherichia coli through membrane disruption .

Advanced Research Questions

Q. How can advanced structural elucidation techniques resolve molecular conformation?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Reveals planarity of the benzothiazole ring (max. deviation: 0.002 Å) and dihedral angles between aromatic and heterocyclic systems (e.g., 10.75° in thiazole-containing derivatives) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to explain crystal packing and stability .

Q. How are structure-activity relationships (SAR) analyzed for halogenated benzothiazoles?

  • Methodological Answer :

  • Substituent variation : Bromine at position 6 enhances electron-withdrawing effects, improving binding to targets like estrogen receptors compared to chloro derivatives .
  • Bioisosteric replacement : Replacing Br with Cl or F alters pharmacokinetics (e.g., logP, solubility) and potency. For example, 6-Bromo derivatives show 2–3× higher cytotoxicity in cancer assays than chloro analogs .

Q. How can contradictions in biological data across studies be addressed?

  • Methodological Answer : Critical factors include:

  • Cell line specificity : Activity against HepG2 may not translate to other lines (e.g., SW620) due to variable receptor expression .
  • Purity thresholds : Compounds with <97% purity (e.g., lower-grade reagents) may yield inconsistent results .
  • Assay standardization : Reproducing studies with controlled conditions (e.g., fixed incubation times, solvent consistency) minimizes variability .

Q. What computational methods support the design of benzothiazole-based therapeutics?

  • Methodological Answer :

  • Molecular docking : Predicts binding affinities to targets like HIV protease or β-amyloid for Alzheimer’s drug development .
  • DFT calculations : Optimizes electronic properties (e.g., HOMO-LUMO gaps) for material science applications (e.g., organic semiconductors) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use gloves, lab coats, and goggles to prevent skin/eye contact .
  • First aid : Immediate rinsing with water for exposure; medical consultation if inhaled .
  • Storage : Keep in airtight containers away from ignition sources (per SDS guidelines) .

Properties

IUPAC Name

6-bromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQSMNIZBBEBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365955
Record name 6-Bromo-2-chlorobenzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80945-86-4
Record name 6-Bromo-2-chlorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80945-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chlorobenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-chlorobenzothiazole
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Synthesis routes and methods I

Procedure details

DMF (0.807 mL, 10.4 mmol) was added to phosphorous oxychloride (8.10 mL, 86.9 mmol), and the reaction mixture was stirred for 15 min. 6-bromobenzo[d]thiazol-2(3H)-one (2.00 g, 8.69 mmol) was added and the reaction mixture was heated to 100° C. overnight. Upon cooling to rt, the reaction mixture was slowly added to a solution of K2CO3 (75 g) in water (200 mL) while maintaining the temperature below 35° C. Additional K2CO3 was added in order to maintain the pH above 10. Upon complete addition, the mixture was allowed to stir for 1 h. The solid was collected by filtration, washed with water (2×25 mL), and air dried. Further drying in a vacuum oven gave 2.06 g (95%) of the desired product as a brown solid. The material was used without further purification. LC-MS: RT=9.94 min., compound does not ionize.
Name
Quantity
0.807 mL
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

A solution of 6-bromobenzothiazolin-2-one (500 mg, 2.2 mmol) in POCl3 (5 mL) was refluxed during 18 h, then poured onto ice. The solution was neutralized to pH 9 by addition of NH4OH, and the resulting solid collected by filtration. Washing with water and drying in vacuo gave 6-bromo-2-chlorobenzothiazole (450 mg, 83%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

6-Bromo-2-chlorobenzothiazole
6-Bromo-2-chlorobenzothiazole
6-Bromo-2-chlorobenzothiazole
6-Bromo-2-chlorobenzothiazole
6-Bromo-2-chlorobenzothiazole
6-Bromo-2-chlorobenzothiazole

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